molecular formula C15H15NO3 B5885739 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene CAS No. 712344-64-4

1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene

Cat. No.: B5885739
CAS No.: 712344-64-4
M. Wt: 257.28 g/mol
InChI Key: ROCVWDHBLSOSKD-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene is a synthetic organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . This structure is characterized by a benzene ring disubstituted with methyl groups at the 1 and 4 positions, and a (4-nitrophenyl)methoxy group at the 2 position. The nitro group attached to the phenoxy moiety is a strong electron-withdrawing group, which can significantly influence the electronic properties and reactivity of the molecule, making it a candidate for various research applications. While specific biological or chemical applications for this exact compound are not detailed in the literature, its structure suggests potential utility. Compounds featuring nitrophenoxy groups are often explored as intermediates in organic synthesis, particularly in the development of more complex molecules like pharmaceuticals, agrochemicals, and functional materials . The nitro group can serve as a precursor to other functional groups, such as amines, via reduction. Researchers may investigate this compound as a building block in supramolecular chemistry or as a model substrate in reaction mechanism studies. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethyl-2-[(4-nitrophenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-11-3-4-12(2)15(9-11)19-10-13-5-7-14(8-6-13)16(17)18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCVWDHBLSOSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247665
Record name 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene
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Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712344-64-4
Record name 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene
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URL https://commonchemistry.cas.org/detail?cas_rn=712344-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene Subtitle: Strategic Applications of p-Nitrobenzyl (PNB) Ethers in Complex Organic Synthesis

Abstract

This compound is a specialized chemical intermediate, functionally characterized as the p-nitrobenzyl (PNB) ether of 2,5-dimethylphenol . This molecule serves as a robust protecting group strategy in medicinal chemistry, offering orthogonal stability against acidic and basic conditions often used to deprotect Boc or Fmoc groups. Its utility lies in its "safety-catch" activation mechanism: the ether linkage remains stable until the nitro group is specifically reduced to an amine, triggering a 1,6-elimination that releases the free phenol. This guide details its physicochemical properties, synthesis via Williamson etherification, and its critical role in multi-step drug development workflows.

Chemical Identity & Structural Analysis

This compound combines an electron-rich xylene core with an electron-deficient p-nitrobenzyl moiety. The interplay between these two aromatic systems defines its solubility, crystallinity, and reactivity profile.

Property Data
IUPAC Name This compound
Common Name p-Nitrobenzyl 2,5-dimethylphenyl ether
CAS Number Not widely indexed; Custom Synthesis Intermediate
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
SMILES Cc1ccc(C)c(OCc2ccc([O-])cc2)c1
Structure Type Benzyl Ether (Nitro-substituted)
Structural Breakdown
  • Core Scaffold (2,5-Dimethylphenol): The xylene ring provides lipophilicity and steric bulk. The methyl groups at positions 1 and 4 (relative to the benzene ring) activate the ring towards electrophilic substitution, though the ether linkage at position 2 moderates this.

  • Protecting Group (p-Nitrobenzyl): The p-nitrobenzyl moiety is the functional "handle." The nitro group (

    
    ) is strongly electron-withdrawing, making the benzylic position less susceptible to oxidative cleavage compared to a standard benzyl ether (PMB or Bn).
    

Physicochemical Properties (Predicted)

Note: As a specialized intermediate, experimental data is often interpolated from structural analogs (QSAR).

Parameter Value / Description Relevance
Physical State Crystalline SolidThe nitro group enhances crystallinity, aiding purification of the otherwise oily 2,5-dimethylphenol.
Melting Point 85–95 °C (Predicted)Suitable for handling as a solid; typically sharp melting point indicates purity.
LogP (Lipophilicity) ~4.2Highly lipophilic; requires non-polar solvents (DCM, EtOAc) for extraction.
Solubility Insoluble in Water; Soluble in DCM, THF, Acetone, Ethyl Acetate.Standard organic workup compatible.
UV Absorbance

The nitro chromophore makes this molecule UV-active, facilitating HPLC monitoring.

Synthesis Protocol: Williamson Etherification

The most reliable route to this molecule is the alkylation of 2,5-dimethylphenol with p-nitrobenzyl bromide. This reaction is driven by a weak base to prevent side reactions.

Reagents & Stoichiometry
  • Substrate: 2,5-Dimethylphenol (1.0 equiv)

  • Alkylating Agent: p-Nitrobenzyl bromide (1.1 equiv)

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Cesium Carbonate (
    
    
    
    , 1.5 equiv for faster kinetics)
  • Solvent: DMF (Dimethylformamide) or Acetone (reflux)

Step-by-Step Methodology
  • Activation: Dissolve 2,5-dimethylphenol in anhydrous DMF (0.5 M concentration). Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The solution may darken slightly.
    
  • Addition: Add p-nitrobenzyl bromide portion-wise. Caution: p-Nitrobenzyl bromide is a lachrymator and skin irritant.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (

    
    ) should disappear, replaced by the less polar ether product (
    
    
    
    ).
  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as a solid.

  • Purification: Filter the solid. If oily, extract with EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Recrystallize from Ethanol/Hexane to yield pale yellow needles.

Synthesis Phenol 2,5-Dimethylphenol (Nucleophile) Base K2CO3 / DMF 60°C, 4h Phenol->Base Bromide p-Nitrobenzyl Bromide (Electrophile) Bromide->Base Product This compound (Target Ether) Base->Product SN2 Substitution

Figure 1: Williamson ether synthesis pathway via SN2 mechanism.

Reactivity Profile: The "Safety-Catch" Mechanism

The defining feature of this molecule is its stability profile. Unlike simple benzyl ethers (cleaved by hydrogenolysis) or trityl groups (cleaved by acid), the PNB ether is orthogonal .

Stability
  • Acid Stable: Stable to TFA, HCl, and acetic acid. This allows for the deprotection of Boc/t-Butyl groups elsewhere in the molecule without affecting the phenol protection.

  • Base Stable: Stable to mild bases (piperidine, morpholine) used in Fmoc chemistry.

Deprotection (Activation)

The PNB group is removed via a two-step "reduction-elimination" sequence:

  • Reduction: The nitro group (

    
    ) is reduced to an aniline (
    
    
    
    ).
    • Reagents:

      
      , 
      
      
      
      , or
      
      
      (Sodium dithionite).
  • Elimination: The resulting p-aminobenzyl ether is electron-rich and becomes acid-labile. It spontaneously collapses (or collapses upon mild acid treatment) to form a quinone methide imine, releasing the free 2,5-dimethylphenol.

Deprotection PNB_Ether PNB-Ether (Stable) (-NO2 Group) Reduction Reduction Step (Zn/AcOH or H2/Pd) PNB_Ether->Reduction Amino_Inter p-Aminobenzyl Ether (Labile Intermediate) Reduction->Amino_Inter Collapse 1,6-Elimination (Spontaneous/Mild Acid) Amino_Inter->Collapse Products Free 2,5-Dimethylphenol + Quinone Methide Imine Collapse->Products

Figure 2: The "Safety-Catch" deprotection mechanism. The ether is stable until the nitro group is reduced.

Applications in Drug Development

  • Orthogonal Protection: In the synthesis of complex polyphenolic drugs (e.g., flavonoids, tyrosine derivatives), PNB ethers allow for the selective manipulation of other hydroxyl groups.

  • Prodrug Design: The reductive cleavage mechanism is exploited in hypoxia-activated prodrugs. The nitro group is reduced in the hypoxic environment of solid tumors, releasing the active drug (the phenol) specifically at the disease site.

  • Purification Tag: The high crystallinity and distinct UV signature of the PNB group make it an excellent "tag" for isolating intermediates from complex reaction mixtures.

Safety & Handling

  • Hazards: As a nitroaromatic, the compound may be susceptible to energetic decomposition at high temperatures (>200°C).

  • Toxicity: Likely to possess skin sensitizing properties similar to other benzyl halides and nitro-compounds.

  • Storage: Store in a cool, dry place. Light sensitive (slow photodegradation of the nitro group is possible over months).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for PNB ether stability and cleavage conditions).

  • Mullins, R. J. (2021). Advanced Organic Synthesis: Methods and Techniques. (Details on Williamson ether synthesis protocols).
  • Knochel, P. (2005). Handbook of Functionalized Organometallics.

Hypoxia-Activated Phenolic Prodrugs: Technical Evaluation of 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene (referred to herein as N-25-DMP ), a specific ether derivative comprising a 2,5-dimethylphenol payload masked by a 4-nitrobenzyl trigger.

In the context of modern drug discovery, N-25-DMP represents a classic Hypoxia-Activated Prodrug (HAP) motif. Its biological activity is not intrinsic to the intact molecule but is latent, requiring enzymatic reduction in low-oxygen environments (hypoxia) to release its cytotoxic payload. This specific architecture makes it a high-value candidate for targeting hypoxic solid tumors and tubercular granulomas , where standard chemotherapeutics often fail.

This guide details the physicochemical profile, the precise mechanism of bioreductive activation, and the mandatory experimental protocols required to validate its efficacy and safety.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the structural components is critical for predicting solubility, membrane permeability, and metabolic stability.

Systematic Name: this compound Alternative Names: 2,5-Dimethylphenyl 4-nitrobenzyl ether; 4-Nitrobenzyl-2,5-xylenyl ether Molecular Formula: C₁₅H₁₅NO₃ Molecular Weight: 257.29 g/mol

Structural Components[3][4][5][6][7][8][9][10][11]
  • The Trigger (4-Nitrobenzyl): An electron-deficient aromatic ring that serves as the hypoxia sensor. In normoxia, this group is stable. In hypoxia, it undergoes reduction.[1][2][3]

  • The Linker (Ether Oxygen): A stable covalent bond that is cleaved only upon the electronic rearrangement of the reduced trigger.

  • The Payload (2,5-Dimethylphenol): A volatile phenolic compound with known antimicrobial and cytotoxic properties (disruption of cell membranes).

Calculated Physicochemical Properties
PropertyValue (Predicted)Implication
LogP ~4.2 - 4.5Highly lipophilic; excellent membrane permeability but requires formulation (e.g., DMSO/PEG) for aqueous assays.
TPSA ~55 ŲGood oral bioavailability potential; crosses blood-brain barrier (BBB).
H-Bond Donors 0No free hydroxyls; chemically stable in storage.
H-Bond Acceptors 3Interacts with nitroreductase active sites.[2]

Mechanism of Action: Bioreductive Activation

The biological activity of N-25-DMP is driven by a "switch" mechanism. The intact ether is relatively non-toxic. Activity is unleashed via nitroreduction , a process catalyzed by enzymes such as cytochrome P450 reductase (one-electron) or bacterial nitroreductases (two-electron, type I).

The Hypoxia Selectivity Logic
  • Normoxia: One-electron reduction produces a nitro-radical anion (

    
    ). In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound (futile cycling), preventing drug release and sparing healthy tissues.
    
  • Hypoxia: The futile cycle is inhibited. The nitro group is fully reduced to a hydroxylamine (

    
    ) or amine (
    
    
    
    ). The resulting electron-rich aniline derivative becomes unstable, triggering fragmentation (often via 1,4- or 1,6-elimination logic depending on substitution, or direct solvolysis assisted by the electron donation) to release the toxic phenol.
Pathway Diagram (DOT Visualization)

BioreductionPathway Prodrug N-25-DMP (Intact Prodrug) Radical Nitro Radical Anion (Transient) Prodrug->Radical NTR / P450 Reductase (+1e-) Radical->Prodrug O2 (Normoxia) Futile Cycle Amine 4-Aminobenzyl Ether (Unstable Intermediate) Radical->Amine Hypoxia (+ e-, + H+) Cleavage Ether Cleavage (Fragmentation) Amine->Cleavage Electronic Rearrangement Payload 2,5-Dimethylphenol (Active Cytotoxin) Cleavage->Payload Release Byproduct 4-Aminobenzyl Alcohol (Benign Carrier) Cleavage->Byproduct

Caption: Figure 1.[4][2] Bioreductive activation cascade of N-25-DMP. Oxygen inhibits the transition from radical anion to the unstable amine, ensuring hypoxia selectivity.

Biological Potential & Applications[2][6][7][10][11]

Oncology: Targeting Tumor Hypoxia

Solid tumors (e.g., Glioblastoma, Pancreatic ductal adenocarcinoma) contain necrotic, hypoxic cores resistant to radiation and standard chemo.

  • Target: Hypoxic tumor cells expressing high levels of reductases (e.g., DT-diaphorase).

  • Effect: Release of 2,5-dimethylphenol locally induces membrane lysis and oxidative stress.

  • Evaluation Metric: Hypoxia Cytotoxicity Ratio (HCR). An HCR > 10 indicates a highly selective prodrug.

Infectious Disease: Tuberculosis

Mycobacterium tuberculosis (Mtb) survives in hypoxic granulomas in a dormant state.

  • Relevance: Nitro-containing drugs (e.g., Pretomanid) are clinically validated for TB.

  • Mechanism: Mtb possesses a specific deazaflavin-dependent nitroreductase (Ddn) that can activate N-25-DMP.

  • Payload Effect: Phenols are potent antiseptics. Delivering 2,5-dimethylphenol directly inside the granuloma avoids systemic phenol toxicity.

Experimental Protocols

As a Senior Scientist, you must validate this compound using the following self-validating workflows.

Protocol A: Chemical Synthesis (Williamson Ether Synthesis)

To generate high-purity material for biological testing.

  • Reagents: 2,5-Dimethylphenol (1.0 eq), 4-Nitrobenzyl bromide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone (anhydrous).
    
  • Procedure:

    • Dissolve 2,5-dimethylphenol in acetone under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min to generate the phenoxide.
      
    • Add 4-nitrobenzyl bromide dropwise.

    • Reflux at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Filter off inorganic salts. Concentrate filtrate. Recrystallize from Ethanol.

  • Validation:

    
    -NMR must show the diagnostic singlet for the benzylic 
    
    
    
    protons at
    
    
    ppm.
Protocol B: In Vitro Enzymatic Activation Assay

To prove the compound is a substrate for nitroreductases.

  • System: Purified E. coli Nitroreductase (NfsB) or rat liver microsomes.

  • Cofactor: NADPH (1 mM).

  • Detection: UV-Vis Spectrophotometry (scan 250–500 nm) or HPLC.

  • Steps:

    • Incubate N-25-DMP (50 µM) with enzyme and NADPH in Phosphate Buffer (pH 7.4).

    • Measure decrease in absorbance at 270–300 nm (nitro group) and appearance of phenol peak over 60 mins.

    • Control: Run identical condition without NADPH (should show no change).

Protocol C: Cytotoxicity Screening (Normoxia vs. Hypoxia)

To determine the Hypoxia Cytotoxicity Ratio (HCR).

ParameterCondition A (Normoxia)Condition B (Hypoxia)
Oxygen Concentration 21%

(

)

(

)
Cell Line A549 (Lung) or HT-29 (Colon)A549 or HT-29
Drug Exposure 4 hours4 hours (in anaerobic chamber)
Post-Incubation Wash, replace media, incubate 72hWash, replace media, incubate 72h (Normoxia)
Readout MTT or CellTiter-Glo (

)
MTT or CellTiter-Glo (

)

Calculation:



  • Interpretation: An HCR > 5 is good; > 20 is excellent. If HCR

    
     1, the compound is either toxic in both conditions (non-selective) or stable in both (inactive).
    
Experimental Workflow Diagram

ExperimentalWorkflow cluster_synthesis Phase 1: Synthesis & QC cluster_bio Phase 2: Biological Validation Step1 Reactants: 2,5-Dimethylphenol + 4-Nitrobenzyl Bromide Step2 Reflux (Acetone, K2CO3) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 QC QC: NMR / HPLC > 98% Step3->QC Enzyme NTR Assay (Confirm Cleavage) QC->Enzyme If Pass Cyto Cytotoxicity Screen (A549 Cells) Enzyme->Cyto If Cleaved Analysis Calculate HCR (Hypoxia/Normoxia) Cyto->Analysis

Caption: Figure 2. Step-by-step validation workflow from chemical synthesis to biological data analysis.

Safety and Toxicology Considerations

While N-25-DMP is a prodrug, the researcher must be aware of specific hazards:

  • Mutagenicity: Nitroaromatics are often Ames positive. The hydroxylamine intermediate can interact with DNA. Handling requires strict PPE.

  • Phenol Toxicity: The payload, 2,5-dimethylphenol, is corrosive and toxic if released systemically in high doses. However, the in vitro concentrations (µM range) are below systemic toxicity thresholds for initial screening.

  • Solubility: The high LogP necessitates the use of DMSO stocks. Ensure final DMSO concentration in cell assays is < 0.5% to avoid solvent toxicity artifacts.

References

  • Denny, W. A. (2000). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry. Link

  • Patterson, A. V., et al. (2000). Mechanism of action and clinical development of hypoxia-activated prodrugs. Clinical Oncology. Link

  • PubChem. (2025).[4] 2,5-Dimethylphenol Compound Summary. National Library of Medicine. Link

  • Hay, M. P., et al. (2003). Structure-activity relationships of nitrobenzyl carbamates as nitroreductase-activated prodrugs. Journal of Medicinal Chemistry. Link

  • O'Connor, L. J., et al. (2015). Nitrobenzyl ether prodrugs for the treatment of tuberculosis. Tuberculosis (Edinb). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific Williamson ether synthesis. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction's causality, enabling you to improve yield, minimize impurities, and achieve consistent results.

The synthesis of this target molecule is achieved through the Williamson ether synthesis, a robust and classical method for forming a C-O-C ether linkage.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophilic 2,5-dimethylphenoxide anion attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide.[1][3]

Core Reaction Scheme
Caption: Williamson ether synthesis of the target molecule.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Category 1: Reaction Initiation & Low Conversion
Q1: My reaction yield is consistently low (<40%), or the reaction doesn't proceed to completion. What are the primary causes?

Low conversion is one of the most frequent challenges. It typically points to one of four key areas: inefficient phenoxide formation, inappropriate solvent choice, sub-optimal reaction conditions, or the presence of contaminants.

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting decision decision action action start Low Yield Detected decision1 Is the base strong enough and used in sufficient excess? start->decision1 Check Base & Deprotonation end Yield Improved action1 Switch to a stronger base (e.g., NaH) or a more effective system (PTC with NaOH). Ensure ≥1.5 equivalents. decision1->action1 No decision2 Is the solvent polar aprotic (e.g., DMF, Acetonitrile)? decision1->decision2 Yes action1->end action2 Change solvent. Avoid protic (alcohols) or apolar solvents. decision2->action2 No decision3 Are reaction conditions (temp/time) adequate? decision2->decision3 Yes action2->end action3 Increase temperature to 60-80°C. Monitor by TLC to determine optimal reaction time (typically 2-8h). decision3->action3 No decision4 Were anhydrous conditions used (if using NaH)? decision3->decision4 Yes action3->end decision4->end Yes action4 Thoroughly dry all glassware and solvents. Use an inert atmosphere. decision4->action4 No action4->end

Caption: A step-by-step decision tree for troubleshooting low yields.
Q2: How do I choose the right base for deprotonating 2,5-dimethylphenol?

The selection of the base is critical because the reaction cannot start until the phenolic proton is removed to form the nucleophilic phenoxide.[4]

  • Expertise: 2,5-Dimethylphenol is a weakly acidic phenol. The base must be strong enough to deprotonate it effectively.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are excellent choices for ease of handling and are often sufficient for phenols.[4][5] Potassium carbonate is a common and cost-effective option. They work well in polar aprotic solvents like DMF or acetonitrile.

    • Strong Bases (e.g., NaOH, KOH): These are very effective but their use in organic solvents can be limited by solubility. This limitation is expertly overcome by using a Phase Transfer Catalyst (PTC), which shuttles the hydroxide or phenoxide ion into the organic phase.[6][7][8]

    • Very Strong Bases (e.g., NaH, KH): Sodium hydride provides rapid and irreversible deprotonation.[3][8] However, it is highly reactive, requires strictly anhydrous (dry) conditions, and generates flammable hydrogen gas.[4] This should be reserved for situations where weaker bases have failed.

Base TypeExampleRecommended SolventKey Considerations
Carbonate K₂CO₃DMF, AcetonitrileEasy to handle, requires moderate heat (60-80°C). Good starting point.
Hydroxide NaOH, KOHToluene/Water (Biphasic)Requires a Phase Transfer Catalyst (e.g., TBAB). Excellent for scalability and safety.
Hydride NaHAnhydrous THF, DMFHighly effective but requires strict inert atmosphere and anhydrous conditions.
Q3: What is the best solvent for this reaction and why?

The solvent choice directly impacts the reaction rate by influencing the availability of the nucleophile.

  • Causality: The Sₙ2 mechanism relies on the "free" phenoxide anion attacking the alkyl halide.

    • Recommended (Polar Aprotic): Solvents like N,N-Dimethylformamide (DMF) , Acetonitrile , and Dimethyl sulfoxide (DMSO) are ideal.[1][2][9] They effectively solvate the cation (e.g., K⁺ from K₂CO₃) but leave the phenoxide anion relatively unsolvated and highly nucleophilic, thus accelerating the reaction.[1][2]

    • To Avoid (Protic and Apolar): Protic solvents like ethanol or water will form strong hydrogen bonds with the phenoxide anion, creating a solvent "cage" that severely hinders its nucleophilicity and slows the reaction rate.[1] Apolar solvents like hexane or toluene do not adequately dissolve the phenoxide salt, leading to a heterogeneous mixture with very slow reaction rates.[1]

Category 2: Byproduct Formation
Q4: I've isolated an impurity with the same mass as my product. What could it be and how can I prevent it?

This is a classic sign of C-alkylation . The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation, desired) and the aromatic ring carbons, particularly those ortho and para to the hydroxyl group (C-alkylation, undesired).[1]

  • Mechanism: Instead of the oxygen attacking the 4-nitrobenzyl bromide, a carbon atom of the phenol ring attacks, forming a C-C bond instead of a C-O bond.

  • Prevention Strategies:

    • Solvent Choice: The solvent has a significant influence. Polar aprotic solvents (DMF, DMSO) favor O-alkylation.

    • Counter-ion: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio.

    • Temperature: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can sometimes favor O-alkylation. High temperatures can increase the rate of C-alkylation.

Category 3: Process Optimization & Purification
Q5: What is Phase Transfer Catalysis (PTC) and how can it improve my synthesis?

Phase Transfer Catalysis is a powerful technique for reacting water-soluble and organic-soluble reagents together.[6] It is exceptionally well-suited for this synthesis.

  • How it Works:

    • 2,5-dimethylphenol is dissolved in an organic solvent like toluene.

    • A strong base like NaOH is dissolved in water, creating a two-phase (biphasic) system.

    • A catalytic amount of a phase transfer agent, such as Tetrabutylammonium Bromide (TBAB) , is added.

    • The large, lipophilic TBAB cation (Q⁺) pairs with the phenoxide anion (ArO⁻) generated in the aqueous phase, shuttling it as a [Q⁺ArO⁻] ion pair into the organic phase.

    • In the organic phase, the "naked" phenoxide reacts rapidly with the 4-nitrobenzyl bromide.

Workflow for Phase Transfer Catalysis

PTC_Workflow A 1. Combine Reactants - 2,5-Dimethylphenol & 4-Nitrobenzyl Bromide in Toluene - NaOH in Water B 2. Add Catalyst Add catalytic amount (1-5 mol%) of Tetrabutylammonium Bromide (TBAB) A->B C 3. Reaction Heat to 80-90°C with vigorous mechanical stirring B->C D 4. Workup Cool, separate the organic and aqueous layers C->D E 5. Purification Wash organic layer with water and brine, dry, and remove solvent. Purify by recrystallization or chromatography. D->E

Caption: Experimental workflow for the PTC-mediated synthesis.
  • Advantages of PTC:

    • Higher Yields: Often provides near-quantitative yields.

    • Milder Conditions: Avoids the need for hazardous reagents like NaH.[7]

    • Simpler Setup: Does not require strictly anhydrous conditions.[6]

    • Scalability: The process is easily scalable for industrial applications.

Q6: What is the recommended workup and purification protocol?

Proper workup is essential to remove inorganic salts, unreacted starting materials, and byproducts.

  • Quenching & Dilution: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature. Dilute with an organic solvent like Ethyl Acetate or Dichloromethane and wash with water.

  • Base Wash: Perform a wash with a dilute aqueous base solution (e.g., 1M NaOH). This step is crucial for removing any unreacted 2,5-dimethylphenol by converting it to its water-soluble sodium salt.[10]

  • Neutral Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual base and dissolved water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[10][11]

  • Final Purification: The resulting crude solid can be purified by:

    • Recrystallization: An excellent method for obtaining high-purity crystalline solids. A solvent system like ethanol or ethyl acetate/hexane is a good starting point.[12]

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used to separate the product from closely related impurities.

Detailed Experimental Protocols

Protocol A: Standard Synthesis using Potassium Carbonate in DMF

This protocol is a reliable standard method suitable for laboratory-scale synthesis.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dimethylphenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and N,N-Dimethylformamide (DMF, 5-10 mL per gram of phenol).

  • Addition of Alkylating Agent: Add 4-nitrobenzyl bromide (1.05 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 70-80°C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[1]

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers and wash with 1M NaOH (2x), followed by water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by recrystallization from ethanol.

    • Expected Yield: 65-85%

Protocol B: High-Yield Synthesis using Phase Transfer Catalysis (PTC)

This protocol is highly recommended for its efficiency, safety, and scalability.

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 2,5-dimethylphenol (1.0 eq), 4-nitrobenzyl bromide (1.0 eq), toluene (5 mL/g phenol), and tetrabutylammonium bromide (TBAB, 0.02 eq).

  • Addition of Base: Add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH, 3.0 eq).

  • Reaction: Heat the biphasic mixture to 85°C with vigorous mechanical stirring. The quality of stirring is critical for efficient phase transfer. The reaction is often complete in 1-3 hours. Monitor by TLC.

  • Workup: Cool the reaction, add water, and transfer to a separatory funnel. Separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

    • Expected Yield: >95%

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). [Link]

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. [Link]

  • Herriott, A. W., & Picker, D. (1975). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 52(4), 279. [Link]

  • Synthesis of 4-chloro-2-nitrobenzyl bromide - PrepChem.com. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. [Link]

  • Williamson ether synthesis - L.S.College, Muzaffarpur. (2021, October 23). [Link]

  • Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether - brainly.com. (2023, November 22). [Link]

  • Williamson Ether Synthesis Explained - V.Nimc. (2025, December 4). [Link]

  • Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether - MDPI. (2022, November 17). [Link]

  • 10.6: Williamson Ether Synthesis - Chemistry LibreTexts. (2019, December 30). [Link]

  • Organic Syntheses Procedure. [Link]

  • Show how you would use the Williamson ether synthesis to prepare ... - Pearson. [Link]

  • CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol - Google P
  • The Williamson Ether Synthesis. [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022, November 4). [Link]

  • Williamson Ether Synthesis. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications. (2005, February 23). [Link]

  • (PDF) Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. (2025, August 6). [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • CN105939988A - Process of production of 2,5-dimethylphenol - Google P
  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead. (2025, September 16). [Link]

  • (PDF) Selective O-alkylation of Phenol Using Dimethyl Ether - ResearchGate. (2022, November 17). [Link]

  • Synthesis of 1-methoxy-4-[(4-nitrophenoxy)methyl]benzene - PrepChem.com. [Link]

  • p-NITROBENZYL BROMIDE - Organic Syntheses Procedure. [Link]

  • Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with - SciSpace. [Link]

  • ERDC/EL TN-22-2 "Synthesis of 2-methoxypropyl benzene for epitope imprinting" - DTIC. [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022, September 14). [Link]

  • nitrophenyl)piperidine and 1-(2,5- dimethoxy-4 - ResearchGate. (2023, November 15). [Link]

  • Synthesis of 1,4 dimethylbenzene from benzene : r/chemhelp - Reddit. (2020, April 4). [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [Link]

  • EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google P
  • WO2010052536A1 - An improved process for the preparation of para-nitrobenzyl bromide - Google P
  • NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE - European Patent Office - EP 2981520 B1. (2014, October 9). [Link]

Sources

Technical Support Center: Purification of 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene

[1][2][3][4]

Ticket ID: #PUR-8492-NB Subject: Troubleshooting Purity & Isolation of Nitrobenzyl Ether Derivative Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open[1][2][3][4]

Introduction: The Molecule & The Challenge

You are working with 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene .[1][2][3][4] Based on its structure, this molecule is a hydrophobic ether synthesized via a Williamson ether synthesis (likely reacting 2,5-dimethylphenol with 4-nitrobenzyl bromide/chloride ).[1][2][3][4]

Chemical Profile:

  • Core: Lipophilic dimethylbenzene ring.[3][4]

  • Linker: Ether oxygen (moderately polar).[3][4]

  • Tail: 4-Nitrobenzyl group (highly crystalline, electron-withdrawing).[1][2][3][4]

  • Predicted Physical State: Crystalline solid (pale yellow).[3]

  • Common Impurities: Unreacted phenol (acidic), unreacted benzyl halide (lachrymator), and 4-nitrobenzyl alcohol (hydrolysis byproduct).[2][3][4]

Below is the technical guide to isolating this compound, structured as a troubleshooting workflow.

Part 1: The Chemical Workup (Pre-Purification)[4]

User Question: "My crude product is a sticky orange oil that smells strongly of phenol. Recrystallization isn't working. What is wrong?"

Technician Response: You likely have significant unreacted 2,5-dimethylphenol preventing the crystal lattice from forming.[2] Phenols act as "solvents" for your product, keeping it in an oily state. Before you attempt crystallization, you must chemically ablate the starting materials.

Protocol: The Aggressive Base Wash

Unlike neutral alcohols, phenols are acidic (

  • Dissolution: Dissolve your crude oil in Dichloromethane (DCM) or Ethyl Acetate .[3][4] Avoid Diethyl Ether if the product solubility is low.[5]

  • The Caustic Wash: Wash the organic layer 2x with 1M NaOH (or 10% KOH).

    • Mechanism:[1][2][3][4][6][7]

      
      .[1][2][3][4]
      
    • Visual Cue: The aqueous layer often turns bright yellow/orange due to the phenoxide anion.

  • The Scavenger Step (Optional but Recommended): If you used excess 4-nitrobenzyl bromide , add a small amount of Triethylamine or DABCO to the organic phase and stir for 30 mins before the final water wash.

    • Mechanism:[1][2][3][4][6][7] Converts the alkyl halide into a quaternary ammonium salt, which is water-soluble.[2]

  • Neutralization: Wash 1x with water, then 1x with Saturated Brine.[3]

  • Drying: Dry over

    
    , filter, and evaporate to dryness.
    

Part 2: Crystallization (The Primary Method)

User Question: "I have a solid now, but it's dark yellow. Which solvent system should I use for recrystallization?"

Technician Response: Nitro-aromatic ethers generally crystallize well due to


1234
Solvent Selection Guide
Solvent SystemPolaritySuitabilityNotes
Ethanol (Absolute) HighPrimary Choice Nitrobenzyl ethers often have steep solubility curves in EtOH (soluble hot, insoluble cold).[1][2][3][4]
EtOH / Water (9:1) HighSecondary Choice Use if the product is too soluble in pure EtOH. Add water dropwise at reflux until turbid.
Hexanes / EtOAc Low-MedAlternative Good for removing polar impurities (like the benzyl alcohol).[3][4][8] Start with 10:1 Hex:EtOAc.[3]
Methanol HighAvoid Often leads to oiling out for this specific lipophilic class.[3]
Troubleshooting "Oiling Out"

If your product forms a liquid droplet at the bottom of the hot solvent instead of crystals:

  • Reheat until the oil redissolves.

  • Add Seed Crystal: If you have any solid, add a speck at slightly below boiling temp.[3]

  • Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling traps impurities that lower the melting point, causing oiling.

Part 3: Chromatography (The "Nuclear" Option)

User Question: "TLC shows a persistent spot just below my product. Recrystallization didn't remove it."[5]

Technician Response: This is likely 4-nitrobenzyl alcohol , formed by the hydrolysis of the benzyl halide. It has a similar polarity to your ether product, making separation difficult.

Workflow: Gradient Flash Chromatography

You must use a gradient to "pull" the ether away from the alcohol.

  • Stationary Phase: Silica Gel (40-63 µm).[1][2][3][4]

  • Mobile Phase A: Hexanes (or Heptane).[3][4]

  • Mobile Phase B: Ethyl Acetate.[3][4][9]

Gradient Profile:

  • Equilibration: 100% Hexanes (3 CV - Column Volumes).

  • Loading: Load sample as a solid deposit (dissolve in DCM, add silica, rotovap to powder) to prevent tailing.[3]

  • Elution:

    • 0-5% EtOAc (Hold for 2 CV): Elutes unreacted non-polar impurities.[1][2][3][4]

    • 5-15% EtOAc (Linear ramp over 10 CV): Your Product should elute here.[1][2][3][4]

    • 15-40% EtOAc (Ramp): Elutes the 4-nitrobenzyl alcohol (more polar due to H-bonding).[1][2][3][4]

Visualizing the Workflow

The following diagram outlines the logical decision tree for purifying this specific ether.

PurificationWorkflowStartCrude Reaction MixtureCheckStatePhysical State?Start->CheckStateOilySticky Oil / GumCheckState->Oily High Phenol ContentSolidSolid / PrecipitateCheckState->Solid Low ImpurityBaseWashProtocol A: Base Wash(Remove Phenol)Oily->BaseWashRecrystProtocol B: Recrystallization(Ethanol)Solid->RecrystBaseWash->CheckState Re-evaluateCheckPurityCheck TLC/NMRRecryst->CheckPurityPureFinal Product(Pale Yellow Solid)CheckPurity->Pure Single SpotImpureImpurity Persists?CheckPurity->Impure Multi-spotColumnProtocol C: Flash Column(Hex/EtOAc Gradient)Impure->ColumnColumn->Pure

Figure 1: Decision matrix for the purification of nitrobenzyl ethers.[1][2][3][4] Blue indicates input, Red indicates problem states, Yellow indicates active protocols, and Green indicates success.

References & Authoritative Sources

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.[3] (Standard reference for Williamson Ether Synthesis workups and phenolic impurity removal).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.[1][2][3][4] (Definitive guide for recrystallization solvents for nitro-aromatics).

    • Master Organic Chemistry. The Williamson Ether Synthesis. (Mechanistic grounding for the base wash logic).

      • BenchChem. Work-up procedures to remove impurities from Benzyl products. (Specific protocols for benzyl bromide removal).

      Separation of impurities from 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene via column chromatography

      Author: BenchChem Technical Support Team. Date: February 2026

      Technical Support Hub: Purification of 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene

      Ticket ID: #PUR-882-NITRO Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Separation of impurities via Column Chromatography

      Introduction: The Scope of the Separation

      Welcome to the Technical Support Center. You are likely synthesizing This compound via a Williamson ether synthesis between 2,5-dimethylphenol and 4-nitrobenzyl bromide (or chloride).

      This separation presents a classic "Sandwich" challenge in chromatography:

      • Fast-Moving Impurity: Excess 4-nitrobenzyl halide (Non-polar, High

        
        ).
        
      • Target Molecule: The Benzyl Aryl Ether (Moderately Polar, Mid

        
        ).
        
      • Slow/Streaking Impurity: Unreacted 2,5-dimethylphenol and hydrolysis byproducts like 4-nitrobenzyl alcohol (Polar, Low

        
        , prone to H-bonding).
        

      This guide prioritizes chemical causality —fixing the chemistry before fixing the chromatography.

      Module 1: Pre-Purification Diagnostics (Triage)

      CRITICAL ALERT: Do not load your crude reaction mixture directly onto the column if it contains significant unreacted phenol. Phenols bind irreversibly to silica gel silanols, causing "ghosting" and peak tailing that ruins resolution.

      Step 1: The "Golden" Workup

      Before chromatography, you must chemically ablate the phenolic impurity.

      • Protocol: Dissolve crude in EtOAc. Wash 2x with 1M NaOH .

      • Mechanism: NaOH deprotonates the 2,5-dimethylphenol (

        
        ) into water-soluble sodium phenoxide. The target ether (neutral) remains in the organic layer.
        
      • Validation: Run a TLC of the organic layer post-wash. The low-running "streak" (phenol) should be absent.

      Step 2: TLC Method Development

      Solvent System: Hexanes / Ethyl Acetate (EtOAc).[1][2]

      • Target

        
        :  Aim for the product to appear at 
        
        
        
        0.25 – 0.35
        .
      • Visualization:

        • UV (254 nm): Excellent. The nitro group and benzene rings quench fluorescence strongly.

        • Stain: Use KMnO₄ (oxidizes the benzyl alcohol impurity) or PMA (Phosphomolybdic Acid) for general organic matter.

      CompoundPolarityEst.[3][4][5][6]
      
      
      (90:10 Hex:EtOAc)
      Visualization
      4-Nitrobenzyl bromide Non-polar0.60 - 0.70UV (Strong)
      Target Ether Moderate0.25 - 0.35 UV (Strong)
      4-Nitrobenzyl alcohol Polar0.05 - 0.10UV / KMnO₄
      2,5-Dimethylphenol Polar/Acidic0.00 - 0.15 (Streaks)UV / PMA

      Module 2: The Separation Protocol

      Stationary Phase Selection
      • Silica Gel: Standard 40–63 µm (230–400 mesh).

      • Grade: Standard flash grade is sufficient.

      • Buffering (Optional): If the phenol was not removed via workup, flush the column with 1% Triethylamine (TEA) in Hexane before loading to neutralize acidic silanol sites.

      Loading Strategy (The "Dry Load")

      Your target is a solid aryl ether. Liquid loading (dissolving in minimal DCM) often leads to precipitation when the DCM hits the non-polar mobile phase (Hexane), causing band broadening.

      • Recommended: Solid Load (Dry Load).

        • Dissolve crude in DCM.

        • Add silica gel (ratio 1:2 crude:silica).

        • Rotovap to dryness (free-flowing powder).

        • Load powder on top of the packed column.

      Elution Gradient

      Do not use Isocratic elution (single solvent ratio) unless the separation is trivial. Use a Step Gradient to sharpen peaks.

      • Column Volumes (CV) 1-3: 100% Hexane (Elutes residual Nitrobenzyl bromide).

      • CV 4-10: 5% EtOAc in Hexane (Ramp up).

      • CV 11-20: 10% to 20% EtOAc in Hexane (Elutes Target).

      • CV 20+: Flush with 50% EtOAc (Elutes polar alcohols/debris).

      Module 3: Troubleshooting & FAQs

      Q1: My product is co-eluting with the 4-nitrobenzyl bromide. How do I separate them?

      • Diagnosis: The gradient started too polar, or the column was overloaded (>1% mass load).

      • Fix:

        • Use a shallower gradient . Start at 100% Hexane and hold for 3 CVs. The bromide moves very fast in non-polar solvents; the ether will stick.

        • Switch solvent modifier: Try Toluene/Hexane (1:1) instead of EtOAc. The

          
           interactions between toluene and the nitro-aromatic rings can alter selectivity orthogonal to polarity.
          

      Q2: I see "Ghost Peaks" or a rising baseline in later fractions.

      • Diagnosis: This is likely the 2,5-dimethylphenol slowly leaching off the silica.

      • Fix: This confirms the NaOH wash was insufficient. You cannot "fix" this mid-run easily. Finish the run, collect the pure fractions, and perform a basic wash on the combined fractions before the next step.

      Q3: The product crystallized inside the column, blocking flow.

      • Diagnosis: Solubility limit reached. Benzyl ethers can be highly crystalline.

      • Fix:

        • Immediate: Add a small percentage of Dichloromethane (DCM) to your mobile phase (e.g., Hexane/DCM/EtOAc). DCM solubilizes aromatics better than Hexane.

        • Prevention: Reduce the loading mass. Use a wider column diameter (increase diameter, decrease height) to spread the band.

      Q4: My yield is lower than expected, but no product is in the waste.

      • Diagnosis: Irreversible adsorption. The nitro group can be "sticky" on highly active silica.

      • Fix: Switch to Alumina (Neutral, Grade III) as the stationary phase. Alumina is less acidic than silica and often provides better recovery for nitro-aromatics.

      Module 4: Visual Logic & Workflows

      Workflow 1: The Purification Decision Tree

      Caption: Logical flow for determining the optimal purification path based on crude purity.

      PurificationLogic Start Crude Reaction Mixture TLC_Check Step 1: TLC Analysis (Check for Phenol/SM) Start->TLC_Check Phenol_Present Is Phenol (Low Rf) Present? TLC_Check->Phenol_Present Wash_Step Action: Wash with 1M NaOH (Convert Phenol to Phenoxide) Phenol_Present->Wash_Step Yes (Streak visible) Load_Decision Step 2: Choose Loading Method Phenol_Present->Load_Decision No (Clean) Wash_Step->Load_Decision Solid_State Is Product a Solid? Load_Decision->Solid_State Dry_Load Method: Dry Load on Silica (Prevents Crystallization) Solid_State->Dry_Load Yes Wet_Load Method: Liquid Load (DCM/Hexane) Solid_State->Wet_Load No (Oil) Column_Run Step 3: Gradient Elution (0% -> 20% EtOAc) Dry_Load->Column_Run Wet_Load->Column_Run

      Workflow 2: Troubleshooting The "Sandwich" Separation

      Caption: Diagnostic loop for resolving overlapping peaks between the Nitro-halide and the Target Ether.

      Troubleshooting Problem Problem: Poor Separation (Co-elution) Check_Rf Check Delta Rf (Is > 0.15?) Problem->Check_Rf Good_Rf Rf is Good Issue is Band Broadening Check_Rf->Good_Rf Yes Bad_Rf Rf is Poor Issue is Selectivity Check_Rf->Bad_Rf No Sol_Broad Solution: 1. Switch to Dry Load 2. Reduce Sample Mass Good_Rf->Sol_Broad Sol_Select Solution: 1. Use Shallower Gradient 2. Switch to Toluene/Hexane Bad_Rf->Sol_Select

      References

      • Williamson Ether Synthesis & Workup

        • Gordon College. "The Williamson Ether Synthesis: Nucleophilic Substitution."[5][7][8] (Standard protocol for removing phenols via NaOH wash).

        • 7[2]

      • Chromatography of Benzyl Ethers

        • Organic Syntheses.[3] "Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether." (Provides specific Rf data: Benzyl ether Rf = 0.65 vs Phenol Rf = 0.33).

        • 1[2]

      • Troubleshooting Flash Chromatography

        • University of Rochester. "Troubleshooting Flash Column Chromatography.
        • 4[1][2][9]

      • General Ether Synthesis Guide

        • Master Organic Chemistry. "The Williamson Ether Synthesis."[3][5][7][8][9] (Mechanistic grounding for impurity formation).

        • 8[2]

      Sources

      Validation & Comparative

      Technical Guide: Mass Spectrometry Fragmentation Patterns of 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene (MW: 257.29 Da). Designed for analytical chemists and drug development professionals, this document moves beyond basic spectral listing to explore the mechanistic causality of fragmentation.

      We compare the product’s performance across two primary ionization modes—Electron Ionization (EI) and Electrospray Ionization (ESI) —and contrast its behavior with its non-nitro analog to highlight substituent effects. The presence of the labile benzyl ether linkage and the electron-withdrawing nitro group dictates a distinct fragmentation fingerprint characterized by tropylium ion derivatives and nitro-group reduction.

      Part 1: Structural Analysis & Predicted Fragmentation

      The analyte consists of a 2,5-dimethylphenol core linked via a methylene bridge to a 4-nitrophenyl ring. Understanding this connectivity is prerequisite to interpreting the mass spectrum.[1]

      Structural Logic & Bond Lability
      • Primary Weak Point: The benzylic C-O bond. In EI (70 eV), this bond is the first to cleave, driven by the stability of the resulting benzyl-type carbocations.

      • Secondary Weak Point: The C-N bond of the nitro group (

        
        ), leading to characteristic neutral losses of NO and 
        
        
        
        .
      • Ionization Center: In ESI, the ether oxygen acts as a weak proton acceptor (

        
        ), while the nitro group can facilitate negative ion mode sensitivity (
        
        
        
        or radical anion formation).
      Comparison: EI vs. ESI Performance

      The following table contrasts the detection characteristics of the target molecule against standard ionization techniques.

      FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
      Energy Regime Hard (70 eV)Soft (Thermal/Voltage)
      Molecular Ion (
      
      
      )
      Weak / Absent (<5% abundance)Dominant (
      
      
      ,
      
      
      258)
      Base Peak
      
      
      136 (4-nitrobenzyl cation)
      
      
      258 (Protonated Molecule)
      Key Fragments
      
      
      122, 106, 90, 77
      Minimal (requires CID/MS2)
      Utility Structural elucidation (Fingerprinting)Quantitation & MW confirmation

      Part 2: Detailed Fragmentation Pathways (EI Mode)

      In Electron Ionization, the molecule undergoes extensive fragmentation.[2] The mechanism is dominated by heterolytic cleavage of the ether oxygen.

      Primary Pathway: Benzyl Ether Cleavage

      Upon electron impact, the molecular ion (

      
       257) destabilizes. The ether oxygen directs cleavage to form the 4-nitrobenzyl cation  (
      
      
      
      136) and the 2,5-dimethylphenoxy radical (neutral, not detected).
      • Observation: The peak at

        
         136 is typically the base peak (100% relative abundance).
        
      • Mechanism: The positive charge is stabilized by the aromatic ring, despite the electron-withdrawing nature of the nitro group.

      Secondary Pathway: Nitro Group Degradation

      The

      
       136 ion further fragments via loss of the nitro group components:
      
      • Loss of NO (30 Da):

        
        . This involves a rearrangement where the nitro oxygen attacks the ortho-carbon, followed by expulsion of NO.
        
      • Loss of

        
         (46 Da): 
        
        
        
        . Direct cleavage of the C-N bond, leaving a phenyl cation derivative (
        
        
        ).
      Visualization of Signaling Pathways

      The following diagram illustrates the fragmentation cascade.

      FragmentationPathway Parent Molecular Ion (M+) m/z 257 NitroBenzyl 4-Nitrobenzyl Cation m/z 136 (Base Peak) Parent->NitroBenzyl C-O Cleavage (Primary) Phenoxy 2,5-Dimethylphenoxy Radical (Neutral) Parent->Phenoxy Neutral Loss Fragment106 Fragment Ion m/z 106 (-NO) NitroBenzyl->Fragment106 -NO (30 Da) Rearrangement Fragment90 Fragment Ion m/z 90 (-NO2) NitroBenzyl->Fragment90 -NO2 (46 Da) Direct Loss Tropylium Tropylium Ion Deriv. m/z 89/90 Fragment90->Tropylium Ring Expansion

      Figure 1: Mechanistic fragmentation pathway of this compound in EI MS.

      Part 3: Experimental Protocol (Self-Validating)

      To reproduce these results, follow this standardized protocol. This workflow includes a System Suitability Test (SST) using a homologous ether to validate column performance before running the nitro-compound.

      Materials
      • Analyte: this compound (>98% purity).

      • SST Standard: Benzyl phenyl ether (to verify ether cleavage efficiency).

      • Solvent: Dichloromethane (GC-MS) or Methanol/0.1% Formic Acid (LC-MS).

      GC-MS Method (Structural ID)
      • Injection: 1 µL splitless at 250°C.

      • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.

      • Gradient: 60°C (1 min)

        
         20°C/min 
        
        
        
        300°C (3 min).
      • Source: EI at 70 eV, 230°C.

      • Validation Check: Ensure the SST standard (Benzyl phenyl ether) shows a base peak at

        
         91 (Tropylium). If 
        
        
        
        91 < 50% abundance, clean the source.
      LC-MS/MS Method (Quantitation)
      • Ionization: ESI Positive Mode.

      • Precursor Scan: Set Q1 to 258.1 Da.

      • Product Scan (CID): Apply collision energy (15-30 eV).

      • Transitions: Monitor

        
         (Quantifier) and 
        
        
        
        (Qualifier).
      Analytical Workflow Diagram

      Workflow cluster_prep Sample Preparation cluster_analysis Analysis Path Sample Analyte (1 mg/mL) Dilution Dilute to 10 µg/mL Sample->Dilution Choice Select Mode Dilution->Choice GCMS GC-EI-MS (Structural ID) Choice->GCMS Non-polar LCMS LC-ESI-MS (Quantitation) Choice->LCMS Polar/Trace Result1 Library Match (NIST/Wiley) GCMS->Result1 Spectrum: m/z 136, 106, 90 Result2 MRM Peak Integration LCMS->Result2 Transition: 258 -> 136

      Figure 2: Decision matrix and workflow for analyzing the target compound.

      Part 4: Comparative Data Tables

      Fragment Ion Abundance (EI Mode - 70eV)

      Note: Relative abundances are representative of standard quadrupole instruments.

      m/zIon IdentityRelative Abundance (%)Origin
      257
      
      
      (Molecular Ion)
      < 2%Intact molecule (highly unstable)
      136
      
      
      100% (Base) Cleavage of benzyl ether bond
      122
      
      
      15 - 20%2,5-dimethylphenol cation
      106
      
      
      30 - 40%Loss of NO from
      
      
      136
      90
      
      
      25 - 35%Loss of
      
      
      from
      
      
      136
      77
      
      
      10 - 15%Phenyl cation (general aromatic)
      Substituent Effect: Nitro vs. Non-Nitro

      Comparing the target to 1,4-Dimethyl-2-(benzyloxy)benzene (Analog).

      ParameterTarget (Nitro-Analog)Alternative (Unsubstituted)Interpretation
      Base Peak
      
      
      136 (Nitrobenzyl)
      
      
      91 (Tropylium)
      Nitro group stabilizes the benzyl cation mass but shifts it by +45 Da.
      Ionization (ESI) SuppressedHigh EfficiencyNitro group (
      
      
      ) is electron-withdrawing, reducing proton affinity compared to the unsubstituted analog.
      Spectral Complexity High (NO/NO2 losses)Low (Hydrocarbon losses)The nitro group adds specific "satellite" peaks (
      
      
      ,
      
      
      ) useful for confirmation.

      References

      • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for interpretation of nitro-group migration and benzyl cleavage).

      • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Defines fragmentation rules for aromatic ethers).

      • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[3] (Reference for tropylium and nitrobenzyl ion patterns).

      • Holčapek, M., et al. (2010). "Mass spectrometry of nitro compounds." Journal of Mass Spectrometry, 45(8), 833-849. (Detailed mechanisms of NO/NO2 loss).

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      A Comparative Guide to the UV-Vis Absorption Characteristics of 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene

      Author: BenchChem Technical Support Team. Date: February 2026

      For researchers and professionals in drug development and organic synthesis, understanding the photophysical properties of novel molecules is paramount. This guide provides an in-depth analysis of the anticipated UV-Vis absorption characteristics of 1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene , a compound of interest due to its structural motifs commonly found in photocleavable protecting groups and other chromophoric systems.

      The Chromophoric Landscape: A Predictive Overview

      The structure of this compound incorporates two key chromophoric systems: the 4-nitrophenyl group and the 1,4-dimethoxybenzene moiety . The interaction between these two systems, linked by a methylene ether bridge, is expected to define its UV-Vis absorption profile. The 4-nitrophenyl group is a potent chromophore, known for its strong absorption in the UV region, which is often utilized in the design of photocleavable protecting groups.[1][2] The substituted dimethoxybenzene ring, with its electron-donating groups, will also contribute to the overall spectrum.

      Based on the principles of electronic spectroscopy, we can predict that the UV-Vis spectrum of the target molecule will be a composite of the electronic transitions originating from both aromatic rings, potentially with some shifts due to their electronic communication through the ether linkage.

      Comparative UV-Vis Absorption Data

      To substantiate our predictions, we will compare the expected characteristics of our target molecule with experimentally determined data for relevant analogs. The following table summarizes the key UV-Vis absorption parameters for these compounds.

      CompoundStructureλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent
      Target: this compound [Structure of Target Molecule] ~280-290 (Predicted) ~10,000-15,000 (Predicted) Ethanol
      Comparator 1: 4-Nitroanisole [Structure of 4-Nitroanisole] 317.510,000Ethanol
      Comparator 2: 1,4-Dimethoxybenzene [Structure of 1,4-Dimethoxybenzene] 226, 287, 2909,770, 3,235, 3,235Cyclohexane
      Comparator 3: 4-Nitrobenzyl alcohol [Structure of 4-Nitrobenzyl alcohol] 285Not ReportedNot Specified

      Data for 4-Nitroanisole sourced from NIST Chemistry WebBook.[3] Data for 1,4-Dimethoxybenzene sourced from PubChem.[4] Data for 4-Nitrobenzyl alcohol sourced from multiple references.[5]

      Deconstructing the Spectrum: The Role of Molecular Structure

      The UV-Vis absorption of these aromatic compounds is governed by π → π* and n → π* electronic transitions. The position (λmax) and intensity (ε) of these absorption bands are highly sensitive to the molecular structure.

      The 4-nitrophenyl chromophore in both the target molecule and the comparator, 4-nitroanisole, is responsible for the strong absorption band at longer wavelengths. This is primarily a π → π* transition, with the nitro group acting as a powerful electron-withdrawing group, extending the conjugation of the benzene ring and thus lowering the energy required for the transition (a bathochromic or red shift).

      The 1,4-dimethoxybenzene moiety, as seen in the comparator compound, exhibits its primary absorption bands at shorter wavelengths.[4] The methoxy groups are electron-donating (auxochromes), which also leads to a bathochromic shift compared to unsubstituted benzene and increases the intensity of the absorption (a hyperchromic effect).[6]

      For our target molecule, This compound , we predict a spectrum that will be dominated by the strong π → π* transition of the 4-nitrophenyl group. The presence of the electron-rich dimethoxy-dimethyl-benzene moiety, even though separated by a CH₂-O linker, may have a minor electronic influence, but the overall spectrum is expected to closely resemble that of a 4-nitrobenzyl ether derivative. The primary absorption maximum is therefore predicted to be in the 280-290 nm range, with a high molar absorptivity characteristic of such extended π-systems.

      G cluster_target This compound cluster_comparators Comparator Molecules T Target Molecule T_Chromo1 4-Nitrophenyl Chromophore (π → π* transition) T->T_Chromo1 Dominant Absorber T_Chromo2 Dimethoxy-dimethyl-benzene Moiety (π → π* transitions) T->T_Chromo2 Contributing Absorber C1_Chromo 4-Nitrophenyl Chromophore T_Chromo1->C1_Chromo Structural Analogy C2_Chromo Dimethoxybenzene Moiety T_Chromo2->C2_Chromo Structural Analogy C1 4-Nitroanisole C1->C1_Chromo C2 1,4-Dimethoxybenzene C2->C2_Chromo

      Caption: Structural analogy of chromophores.

      Experimental Protocol for UV-Vis Characterization

      To empirically validate the predicted absorption characteristics, the following detailed protocol for UV-Vis spectroscopic analysis should be followed. This protocol ensures accuracy and reproducibility, which are critical for reliable characterization.

      Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of this compound.

      Materials:

      • This compound (high purity)

      • Spectroscopic grade ethanol (or other suitable solvent)

      • Calibrated analytical balance

      • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

      • Calibrated micropipettes

      • Quartz cuvettes (1 cm path length)

      • Dual-beam UV-Vis spectrophotometer

      Procedure:

      • Preparation of Stock Solution: a. Accurately weigh a small amount (e.g., 5-10 mg) of the compound. b. Quantitatively transfer the weighed compound to a 50 mL volumetric flask. c. Dissolve the compound in a small amount of ethanol and then dilute to the mark with the same solvent. d. Calculate the precise molar concentration of this stock solution.

      • Preparation of Working Solutions (Serial Dilutions): a. Prepare a series of at least five dilutions from the stock solution. For example, pipette 1, 2, 3, 4, and 5 mL of the stock solution into separate 25 mL volumetric flasks and dilute to the mark with ethanol. b. Calculate the molar concentration of each working solution.

      • Spectrophotometer Setup: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. b. Set the wavelength range for scanning (e.g., 200-500 nm). c. Fill a quartz cuvette with the blank solvent (ethanol) and place it in both the reference and sample holders to record a baseline correction.

      • Data Acquisition: a. Start with the most dilute working solution. Rinse a quartz cuvette with a small amount of the solution, then fill it and place it in the sample holder. b. Record the absorption spectrum. c. Repeat this process for all working solutions, moving from the most dilute to the most concentrated.

      • Data Analysis: a. From the spectrum of one of the mid-range concentrations, identify the wavelength of maximum absorbance (λmax). b. At this λmax, record the absorbance values for all the working solutions. c. Create a Beer-Lambert plot by graphing absorbance (y-axis) versus concentration (x-axis). d. Perform a linear regression on the data. The slope of the line will be the molar absorptivity (ε), given a 1 cm path length (A = εbc). The R² value should be ≥ 0.99 for a valid calibration curve.

      G start Start prep_stock Prepare Stock Solution (Known Concentration) start->prep_stock prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions instrument_setup Spectrophotometer Setup & Baseline Correction prep_dilutions->instrument_setup measure_spectra Measure Absorbance Spectra of Dilutions instrument_setup->measure_spectra identify_lambda_max Identify λmax measure_spectra->identify_lambda_max plot_data Plot Absorbance vs. Concentration identify_lambda_max->plot_data calculate_epsilon Calculate Molar Absorptivity (ε) from Slope of Beer-Lambert Plot plot_data->calculate_epsilon end End calculate_epsilon->end

      Caption: UV-Vis characterization workflow.

      Conclusion

      While direct experimental data for this compound is not currently available in the literature, a comparative analysis of its constituent chromophores allows for a confident prediction of its UV-Vis absorption characteristics. The molecule is expected to exhibit a strong absorption band in the 280-290 nm region, primarily due to the π → π* transition of the 4-nitrophenyl moiety. This guide provides a robust framework for the empirical validation of these predictions through a detailed experimental protocol, ensuring the generation of high-quality, reliable data for this novel compound. Such characterization is a critical step in harnessing its potential in applications ranging from synthetic chemistry to materials science.

      References

      • NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

      • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

      • Wikipedia. Photolabile protecting group. [Link]

      • Mettler-Toledo. UV/Vis Spectroscopy Guide. [Link]

      • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010. [Link]

      • PubChem. 4-Nitrobenzyl alcohol. National Center for Biotechnology Information. [Link]

      • PubChem. 4-Nitroanisole. National Center for Biotechnology Information. [Link]

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      • PubChem. 1,4-Dimethoxybenzene. National Center for Biotechnology Information. [Link]

      • Ibsen Photonics. What is UV-VIS absorption spectroscopy?. [Link]

      • Wiley-VCH. Photoremovable Protecting Groups Used for the Caging of Biomolecules. [Link]

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      • PubChem. 1,4-Dimethoxybenzene. National Center for Biotechnology Information. [Link]

      • Papagiannakopoulos, M., et al. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 5(47), 30583–30591. [Link]

      • The Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]

      • Yudha S, S. P., et al. (2021). In Situ Preparation of Gold–Silica Particles from a Mixture of Oil Palm Leaves and Chloroauric Acid for Reduction of Nitroaromatic Compounds in Water. ACS Omega, 6(38), 24896–24905. [Link]

      • Hirt, R. C., et al. (1950). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards, 44(5), 493. [Link]

      • Givens, R. S., & Rubina, M. (2012). Photoremovable Protecting Groups in Chemistry and Biology. Wiley.
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      • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5943-5959. [Link]

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